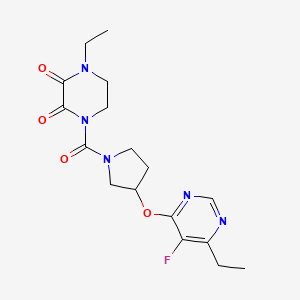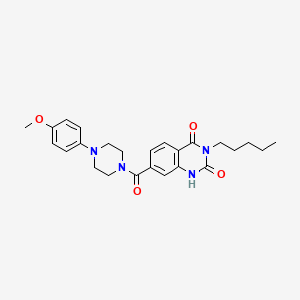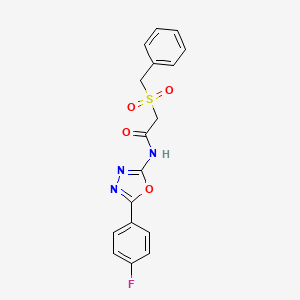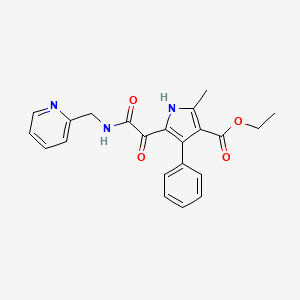
1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of pyrrolidine-2,5-dione as a scaffold . A library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyrrolidine derivatives are often used as building blocks in the preparation of bio-active compounds .Scientific Research Applications
Genetic and Biochemical Roles
In genetics, pyrimidine bases such as cytosine, thymine, and uracil are essential for storing and transmitting genetic information due to their pairing with purine bases in DNA and RNA .
Antimicrobial and Antiviral Applications
Pyrimidine scaffolds are widely used for their antimicrobial and antiviral properties. They are structurally diverse and easily accessible for synthesis, making them versatile for various therapeutic applications .
Anticancer Activities
The structural diversity of pyrimidine derivatives also lends itself to anticancer activities. They can be designed to target specific pathways involved in cancer cell proliferation .
Anti-inflammatory and Analgesic Effects
Research has shown that pyrimidine derivatives can act as potent anti-inflammatory and analgesic agents. They work by inhibiting inflammatory mediators and reducing pain sensation .
Antihypertensive and Antioxidant Properties
These compounds also exhibit antihypertensive effects by influencing blood pressure regulation mechanisms. Additionally, some pyrimidine derivatives have antioxidant properties that help in neutralizing harmful free radicals .
Plant Growth Regulation and Herbicidal Action
In agriculture, certain pyrimidine derivatives serve as plant growth regulators and herbicides. They can influence plant hormone activity or inhibit growth of unwanted plants or weeds .
properties
IUPAC Name |
1-ethyl-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O4/c1-3-12-13(18)14(20-10-19-12)27-11-5-6-22(9-11)17(26)23-8-7-21(4-2)15(24)16(23)25/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRLYQPXHOEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)N3CCN(C(=O)C3=O)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)
![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)



![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)



![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)